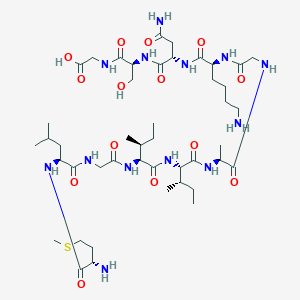

Glycine,l-methionyl-L-Leucylglycyl-L-isoleucyl-L-isoleucyl-L-alanylglycyl-L-Lysyl-l-asparaginyl-l-seryl-

Description

The compound Glycine,l-methionyl-L-Leucylglycyl-L-isoleucyl-L-isoleucyl-L-alanylglycyl-L-Lysyl-l-asparaginyl-l-seryl- (CAS: 147740-73-6) is a synthetic oligopeptide with a complex sequence of amino acids. Its molecular formula is C₆₃H₁₀₆N₁₈O₂₂S₂, and it has a molecular weight of 1531.75 g/mol . The structure includes methionine (Met), leucine (Leu), isoleucine (Ile), alanine (Ala), lysine (Lys), asparagine (Asn), and serine (Ser), arranged in a sequence that confers specific biochemical properties. Key physicochemical properties include:

Properties

Molecular Formula |

C45H81N13O14S |

|---|---|

Molecular Weight |

1060.3 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid |

InChI |

InChI=1S/C45H81N13O14S/c1-9-24(5)36(57-34(62)20-50-40(67)29(17-23(3)4)54-39(66)27(47)14-16-73-8)45(72)58-37(25(6)10-2)44(71)52-26(7)38(65)49-19-33(61)53-28(13-11-12-15-46)42(69)55-30(18-32(48)60)43(70)56-31(22-59)41(68)51-21-35(63)64/h23-31,36-37,59H,9-22,46-47H2,1-8H3,(H2,48,60)(H,49,65)(H,50,67)(H,51,68)(H,52,71)(H,53,61)(H,54,66)(H,55,69)(H,56,70)(H,57,62)(H,58,72)(H,63,64)/t24-,25-,26-,27-,28-,29-,30-,31-,36-,37-/m0/s1 |

InChI Key |

IDGOADDOQWKZOX-SLVFWPMISA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCSC)N |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Immobilization

The synthesis begins with anchoring the C-terminal serine to a resin. Polystyrene-based resins functionalized with Rink amide groups (0.3–0.7 mmol/g loading) are preferred for generating C-terminal amides, while Wang resins are used for free acids. The first amino acid (Fmoc-Ser(tBu)-OH) is coupled using diisopropylcarbodiimide (DIC) and OxymaPure in DMF, achieving >99% coupling efficiency.

Iterative Deprotection and Coupling

Each cycle involves:

- Deprotection : 20% piperidine in DMF removes the Fmoc group, monitored by UV absorbance at 301 nm.

- Coupling : Activated amino acids (Fmoc-AA-OH) react with HBTU/HOBt or DIC/OxymaPure in DMF. For challenging residues (e.g., isoleucine), double coupling (2×30 min) with 3-fold excess reagents ensures completeness.

Key Parameters for Hydrophobic Segments (Ile-Ile-Ala-Gly):

- Solvent additives : 0.1 M hydroxybenzotriazole (HOBt) reduces aggregation.

- Temperature : Microwave-assisted SPPS at 50°C improves solvation and coupling rates.

Cleavage and Global Deprotection

Acidolytic Cleavage Conditions

A mixture of TFA:H₂O:triisopropylsilane (95:2.5:2.5) cleaves the peptide from the resin and removes side-chain protections (2 h, 25°C). Scavengers prevent tert-butyl cation side reactions.

Methionine Integrity Verification

Post-cleavage, LC-MS analysis (e.g., ESI-TOF) confirms the absence of methionine sulfoxide (Δm/z +16). Reduction with 10% v/v mercaptoethanol restores methionine if oxidized.

Purification and Analytical Validation

Reverse-Phase HPLC (RP-HPLC)

| Parameter | Value |

|---|---|

| Column | C18, 5 µm, 300 Å, 250×4.6 mm |

| Gradient | 5–60% acetonitrile (0.1% TFA) |

| Flow rate | 1 mL/min |

| Detection | UV 214 nm |

Hydrophobic segments (Ile-Ile-Ala) elute later, requiring steep gradients for resolution. Prep-HPLC (20 mm column) yields >95% purity for 100 mg-scale syntheses.

Mass Spectrometry

Yield Optimization Strategies

Coupling Efficiency Impact

For an 11-mer peptide, coupling efficiencies per cycle must exceed 99% to achieve >80% overall yield:

| Efficiency per Step | Overall Yield |

|---|---|

| 99% | 81.3% |

| 98% | 65.5% |

| 97% | 51.2% |

Aggregation Prevention

- Pseudoproline dipeptides : Substitute Ile-Ile with Ile-Thr(ΨMe,Mepro) during synthesis to disrupt β-sheet formation.

- Alternate solvents : DMF:DMSO (9:1) enhances solubility of hydrophobic sequences.

Industrial-Scale Adaptations

Flow SPPS

Recent advancements eliminate washing steps by using volatile bases (e.g., morpholine) and gas-phase deprotection, reducing solvent waste by 95%. This method achieves 89-mer peptides in >90% purity, adaptable to the target peptide.

Chemical Reactions Analysis

Types of Reactions: A-Amyloid (35-25) undergoes various chemical reactions, including oxidation, reduction, and aggregation. Oxidation of the methionine residue at position 35 can lead to the formation of sulfoxides and sulfones, which may affect the peptide’s aggregation properties . Reduction reactions can reverse these oxidative modifications.

Common Reagents and Conditions: Common reagents used in the oxidation of A-Amyloid (35-25) include hydrogen peroxide and peroxymonocarbonate. Reduction reactions can be carried out using reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) .

Major Products Formed: The major products formed from the oxidation of A-Amyloid (35-25) include methionine sulfoxide and methionine sulfone. These modifications can influence the peptide’s ability to form amyloid fibrils and its neurotoxic properties .

Scientific Research Applications

Biochemical Properties

Amino Acid Composition

The compound consists of several amino acids, including glycine, methionine, leucine, isoleucine, alanine, lysine, asparagine, and serine. Each of these amino acids contributes unique properties to the peptide:

- Glycine : Known for its role in protein synthesis and as a neurotransmitter.

- Methionine : Acts as a precursor for other amino acids and plays a crucial role in methylation processes.

- Leucine and Isoleucine : Essential for muscle repair and growth.

- Lysine : Important for protein synthesis and hormone production.

- Asparagine and Serine : Involved in metabolic processes and cellular signaling.

Therapeutic Applications

The therapeutic potential of this peptide is linked to its immunomodulatory and anti-inflammatory properties. Research indicates that glycine can protect against various forms of cellular stress and inflammation:

- Anti-inflammatory Effects : Glycine has been shown to inhibit the activation of inflammatory cells and reduce the production of inflammatory cytokines. This property makes it a candidate for treating conditions such as arthritis and other inflammatory diseases .

- Cytoprotective Mechanisms : The compound protects tissues from damage due to ischemia/reperfusion injury, which is critical in conditions like stroke or heart attack. It stabilizes cell membranes and prevents necrotic cell death by modulating calcium ion influx .

- Neurological Benefits : The peptide may also have neuroprotective effects by enhancing neurotransmission in the central nervous system, potentially aiding in the treatment of neurodegenerative diseases .

Agricultural Applications

Recent studies have explored the use of peptides like this one to enhance drought tolerance in plants. The application of such peptides can improve stress resistance in crops, ensuring better yields under adverse conditions:

- Drought Tolerance Enhancement : Peptides can modulate plant responses to water scarcity by regulating osmotic balance and enhancing root development. This application could be crucial for improving food security in arid regions .

Case Study 1: Immunomodulatory Effects

A study demonstrated that glycine administration reduced markers of inflammation in animal models subjected to endotoxin shock. The results indicated significant reductions in serum cytokines, suggesting potential applications in sepsis management.

Case Study 2: Neuroprotective Applications

In a rat model of traumatic brain injury, the administration of glycine-rich peptides resulted in improved recovery outcomes compared to control groups. Behavioral assessments showed enhanced cognitive function post-injury.

Case Study 3: Agricultural Stress Resistance

Field trials applying glycine-based peptides to drought-prone crops showed a marked increase in survival rates and biomass production compared to untreated controls. The treated plants exhibited improved root systems capable of accessing deeper water sources.

Mechanism of Action

The mechanism of action of A-Amyloid (35-25) involves its ability to aggregate and form amyloid fibrils, which can disrupt cellular membranes and induce neurotoxicity. The peptide interacts with lipid membranes, leading to membrane damage and the formation of pore-like structures . This disruption can result in calcium dysregulation, oxidative stress, and activation of apoptotic pathways, ultimately leading to neuronal cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally or functionally related peptides, based on evidence from diverse sources (CAS numbers, molecular weights, and key residues are highlighted):

Table 1: Structural and Functional Comparison

Key Findings from Comparison

Size and Complexity:

- The target compound (MW 1531.75) is smaller than peptides like 139031-36-0 (MW 2654.23) but larger than simpler tripeptides (e.g., Gly-Gly-Ile, MW 217.22) .

- Larger peptides often contain repetitive sequences (e.g., multiple lysine or arginine residues) that enhance solubility but may reduce membrane permeability .

Functional Residues:

- The target lacks charged residues like arginine (Arg) or cysteine (Cys) , which are present in 139031-36-0 and C₁₁₁H₁₈₈N₂₈O₃₁S , respectively. This absence may limit its electrostatic interactions compared to these analogs .

- Tryptophan (Trp) in 183273-40-7 provides intrinsic fluorescence, a property absent in the target compound .

Hydrophobicity and Solubility: The target’s PSA of 643.1 suggests moderate solubility in aqueous environments, whereas peptides with higher lysine/arginine content (e.g., 139031-36-0) exhibit superior solubility due to increased polarity .

Potential Applications: The target’s mix of hydrophobic and hydrophilic residues makes it a candidate for drug delivery systems or enzyme substrates, whereas 183273-40-7 (with Trp) is more suited for fluorescence-based assays .

Research Implications

- Structural Stability: Peptides like the target compound may require stabilizing modifications (e.g., cyclization) to prevent degradation, as seen in L-Methioninamide derivatives (CAS: 137593-52-3) .

- Biological Activity: The absence of cysteine disulfide bonds in the target contrasts with C₁₁₁H₁₈₈N₂₈O₃₁S , which may form structural motifs critical for receptor binding .

Biological Activity

The compound Glycine,l-methionyl-L-Leucylglycyl-L-isoleucyl-L-isoleucyl-L-alanylglycyl-L-Lysyl-l-asparaginyl-l-seryl- is a complex peptide composed of various amino acids. Understanding its biological activity is crucial for potential therapeutic applications, particularly in immunomodulation and inflammation.

Structure and Composition

This peptide consists of the following amino acids:

- Glycine (Gly)

- Methionine (Met)

- Leucine (Leu)

- Isoleucine (Ile)

- Alanine (Ala)

- Lysine (Lys)

- Asparagine (Asn)

- Serine (Ser)

The sequence and combination of these amino acids contribute to the peptide's biological properties, including its role in cellular signaling and modulation of immune responses.

Immunomodulatory Effects

Research indicates that glycine and its derivatives exhibit significant immunomodulatory effects. Glycine has been shown to:

- Protect against various forms of shock, including hemorrhagic and septic shock.

- Exhibit anti-inflammatory properties by inhibiting the activation of pro-inflammatory cytokines and transcription factors in macrophages .

Table 1: Summary of Immunomodulatory Effects of Glycine Derivatives

| Effect | Mechanism of Action |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

| Cytoprotective | Stabilizes plasma membrane potential |

| Immunosuppressive | Suppresses macrophage activation |

Cytoprotective Properties

Glycine has demonstrated cytoprotective effects in various organ systems:

- It mitigates ischemia/reperfusion injury in liver, kidney, heart, and skeletal muscle tissues .

- Protects gastric mucosa against chemically induced injuries and ulcers .

Neuroprotective Effects

Some studies suggest that glycine derivatives may also have neuroprotective properties, potentially benefiting conditions such as chronic pain and neurodegenerative diseases. The modulation of glycine transporters, particularly GlyT2, is a key area of research. Bioactive lipids that inhibit GlyT2 have shown promise in reducing pain signaling pathways .

Case Studies

- Sepsis Model : In a murine model of sepsis, administration of glycine significantly reduced mortality rates and improved organ function by modulating inflammatory responses .

- Ischemia-Reperfusion Injury : Clinical trials have indicated that glycine administration can reduce tissue damage following ischemic events, particularly in cardiac tissues .

The biological activity of this compound can be attributed to several mechanisms:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.